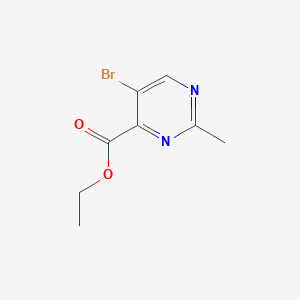

2-Bromo-4-methylcyclohexan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

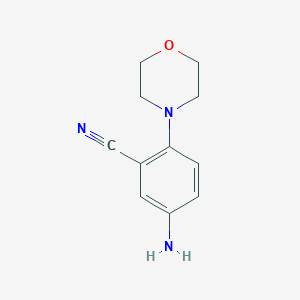

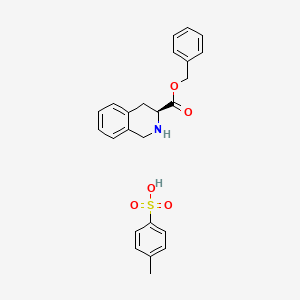

2-Bromo-4-methylcyclohexan-1-one is a chemical compound with the molecular formula C7H11BrO. It has a molecular weight of 191.07 . It is also known by other names such as p-Methylcyclohexyl bromide, 4-Methylcyclohexyl bromide, and 1-bromo-4-methylcyclohexane .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methylcyclohexan-1-one consists of a cyclohexanone ring with a bromine atom attached at the 2nd position and a methyl group at the 4th position . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Applications De Recherche Scientifique

Kinetics and Mechanism of Heterolysis

Studies have investigated the kinetics and mechanism of monomolecular heterolysis of organohalogen compounds, including 2-bromo-4-methylcyclohexan-1-one derivatives. These studies provide insights into the solvation effects and the rates of heterolysis in different solvents, contributing to a deeper understanding of their reactivity and stability in chemical processes (Dvorko, Koshchii, & Ponomareva, 2003).

Antinociceptive Activity

There has been research focusing on the synthesis of certain 2-bromo-4-methylcyclohexan-1-one derivatives and evaluating their antinociceptive (pain-relieving) activity. This showcases the compound's potential in contributing to the development of new therapeutic agents (Kirillov, Makhmudov, Nikiforova, & Mardanova, 2015).

Role in Nucleophilic Solvation

Research has delved into the role of nucleophilic solvation in the mechanism of covalent bond heterolysis, involving substrates related to 2-bromo-4-methylcyclohexan-1-one. This research helps in understanding the solvent effects on reaction rates and mechanisms, which is crucial for designing and optimizing chemical reactions and processes (Dvorko, Ponomareva, & Ponomarev, 2004).

Dielectric Study and Miscibility

A dielectric study explored the miscibility of binary liquids, including compounds related to 2-bromo-4-methylcyclohexan-1-one. Understanding the miscibility and interaction of such compounds with other liquids is crucial for various industrial and research applications, such as in the formulation of pharmaceuticals or specialty chemicals (Murthy & Tyagi, 2002).

Electrochemical Behavior

The electrochemical behavior of halogen-containing cyclohexa-2,5-dien-1-ones, closely related to 2-bromo-4-methylcyclohexan-1-one, has been studied. The research provides valuable insights into the sequence of reductive dehalogenation, which is significant for understanding the electrochemical properties and potential applications in areas like synthesis and material science (Gavrilova, Moiseeva, Beloglazkina, Gavrilov, & Butin, 2006).

Propriétés

IUPAC Name |

2-bromo-4-methylcyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO/c1-5-2-3-7(9)6(8)4-5/h5-6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKHYOAPWMMURT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C(C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500210 |

Source

|

| Record name | 2-Bromo-4-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-methylcyclohexan-1-one | |

CAS RN |

27579-55-1 |

Source

|

| Record name | 2-Bromo-4-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)

![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)